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Abstract
This technical guide addresses the thermochemical properties of Methyl 2-(4-
bromophenyl)-2,2-dimethylacetate (CAS No. 154825-97-5). A comprehensive review of

available literature and databases indicates a significant gap in experimentally determined

thermochemical data for this compound. While basic physical properties have been reported,

crucial parameters such as the enthalpy of formation, enthalpy of combustion, and heat

capacity remain uncharacterized. This guide summarizes the known physical data and

proposes a robust computational methodology to derive these essential thermochemical

properties. The outlined in-silico approach provides a viable pathway for researchers to obtain

reliable thermodynamic data crucial for process design, safety analysis, and further research in

drug development and material science where this compound serves as a key intermediate.

Introduction
Methyl 2-(4-bromophenyl)-2,2-dimethylacetate is a colorless oil utilized as a key

intermediate in organic synthesis.[1] Its applications span the pharmaceutical industry as a

starting material for drug development and in material science for creating novel materials with

enhanced properties.[1] Despite its utility, a thorough search of scientific literature and chemical
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databases reveals a complete lack of experimentally determined thermochemical data.

Thermochemical properties, such as the standard enthalpy of formation, are fundamental for

understanding the energetic stability of a molecule and are critical for the safe and efficient

design of chemical processes.

This guide provides a summary of the currently available physical property data for Methyl 2-
(4-bromophenyl)-2,2-dimethylacetate. More importantly, in the absence of experimental data,

it presents a detailed protocol for a high-accuracy computational thermochemistry study to

determine its key thermochemical parameters.

Physicochemical Properties
While experimental thermochemical data is unavailable, several basic physical and chemical

properties of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate have been reported. These are

summarized in Table 1.

Property Value Source

Molecular Formula C₁₁H₁₃BrO₂ [2][3]

Molecular Weight 257.12 g/mol [3]

Appearance Colourless oil [1]

Boiling Point 290 °C [1]

Density 1.337 g/cm³ [1]

Refractive Index 1.522 [1]

Vapor Pressure 0.00209 mmHg at 25°C [1]

Water Solubility 43 mg/L at 20°C [1]

Flash Point 129 °C [1]

Proposed Computational Thermochemistry Protocol
Given the absence of experimental data, a computational approach is the most feasible

method to determine the thermochemical properties of Methyl 2-(4-bromophenyl)-2,2-
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dimethylacetate. High-accuracy composite methods, such as the Gaussian-4 (G4) theory and

Complete Basis Set (CBS-QB3) methods, are recommended for their proven accuracy in

calculating thermochemical data for a wide range of organic molecules.

The following sections detail the proposed computational workflow.

Molecular Structure Optimization and Vibrational
Analysis
The first step involves determining the lowest energy conformation of the molecule. This is

achieved through a geometry optimization procedure.

Initial Conformer Search: A preliminary conformational search should be performed using a

computationally less expensive method, such as a molecular mechanics force field (e.g.,

MMFF94) or a semi-empirical method (e.g., PM7), to identify potential low-energy

conformers.

Geometry Optimization: The most stable conformers should then be re-optimized using a

density functional theory (DFT) method, such as B3LYP, with a suitable basis set (e.g., 6-

31G(d)).

Final Optimization and Frequency Calculation: The lowest energy structure from the DFT

optimization should be further optimized at the level of theory required by the chosen

composite method (e.g., B3LYP/6-31G(2df,p) for G4 theory). A subsequent vibrational

frequency calculation at the same level of theory is crucial to confirm that the optimized

structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary

frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections

to the enthalpy and Gibbs free energy.

Single-Point Energy Calculations
Following the geometry optimization and frequency analysis, a series of high-level single-point

energy calculations are performed on the optimized geometry. The specific sequence of

calculations depends on the chosen composite method (G4 or CBS-QB3). These methods

systematically approach the exact energy by accounting for electron correlation, basis set

effects, and higher-level corrections. For molecules containing third-row elements like bromine,
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it is important to use basis sets that include polarization and diffuse functions to accurately

describe the electronic structure.

Calculation of Thermochemical Properties
The primary thermochemical property to be calculated is the standard gas-phase enthalpy of

formation (ΔfH°(g, 298.15 K)). This is typically determined using the atomization energy

approach.

Atomization Energy (ΣD₀): The atomization energy is the energy required to break all the bonds

in a molecule in its gaseous state to form its constituent atoms in their gaseous ground states.

[4]

The workflow for calculating the standard enthalpy of formation via the atomization method is

illustrated in the diagram below.
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Caption: A logical workflow for the computational determination of the thermochemical

properties of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate.

The standard enthalpy of formation of the molecule in the gas phase can be calculated using

the following equation:

ΔfH°(molecule, g) = Σ [ΔfH°(atom, g)] - ΣD₀

where:

Σ[ΔfH°(atom, g)] is the sum of the experimental standard enthalpies of formation of the

constituent atoms in the gas phase.

ΣD₀ is the calculated atomization energy at 0 K.

A correction for the thermal energy from 0 K to 298.15 K is then applied to obtain the standard

enthalpy of formation at 298.15 K.

Estimation of Condensed-Phase Properties
While the primary output of these computational methods is gas-phase data, it is possible to

estimate condensed-phase properties.

Enthalpy of Vaporization (ΔvapH°): The enthalpy of vaporization can be estimated using

empirical models or continuum solvation models (e.g., SMD, CPCM) in conjunction with the

calculated gas-phase properties.

Enthalpy of Formation in the Liquid Phase (ΔfH°(l)): This can be derived by subtracting the

estimated enthalpy of vaporization from the calculated gas-phase enthalpy of formation:

ΔfH°(l) = ΔfH°(g) - ΔvapH°

Enthalpy of Combustion (ΔcH°): Once the standard enthalpy of formation in the liquid phase

is determined, the standard enthalpy of combustion can be calculated using Hess's law,

based on the balanced combustion reaction:

C₁₁H₁₃BrO₂(l) + 12.5 O₂(g) → 11 CO₂(g) + 6.5 H₂O(l) + HBr(g)
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Conclusion
This technical guide highlights the absence of experimentally determined thermochemical data

for Methyl 2-(4-bromophenyl)-2,2-dimethylacetate, a compound of interest in the

pharmaceutical and material science sectors. To address this knowledge gap, a detailed

computational protocol is proposed. By employing high-accuracy composite methods like G4 or

CBS-QB3, researchers can reliably predict key thermochemical properties, including the

enthalpy of formation, enthalpy of vaporization, and enthalpy of combustion. The data

generated from this in-silico approach will be invaluable for process optimization, safety

assessments, and advancing the scientific understanding of this important chemical

intermediate. It is recommended that future experimental work be directed towards validating

these computational predictions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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